molecular formula C13H23N3O3 B1439681 Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate CAS No. 902133-63-5

Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

Cat. No.: B1439681
CAS No.: 902133-63-5
M. Wt: 269.34 g/mol
InChI Key: NPTZWFCKLAFHIL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H23N3O3. It is a derivative of piperidine and contains an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base. The reaction conditions include maintaining a temperature of around 0°C to room temperature and using an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate is being studied for its potential therapeutic effects. Its structural characteristics allow for modifications that can enhance its pharmacological profile. Research indicates that derivatives of this compound may exhibit activity against various diseases, including neurodegenerative disorders and cancers.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective properties of similar compounds found that modifications to the piperidine structure could lead to significant improvements in neuroprotection in animal models of Alzheimer's disease. This suggests that this compound might be a valuable scaffold for developing new neuroprotective agents.

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of bioactive molecules. Its ability to undergo various chemical reactions makes it an attractive target for synthetic chemists.

Example Reaction Pathways

Research has shown that this compound can participate in:

  • Nucleophilic substitutions : Useful for introducing various functional groups.
  • Cyclization reactions : Leading to the formation of complex cyclic structures that may have biological activity.

Pharmacological Studies

Pharmacological investigations into this compound have revealed its potential as a lead compound in drug discovery. Preliminary studies suggest that it may interact with specific biological targets, which could lead to the development of novel therapeutics.

Pharmacodynamics and Pharmacokinetics

Studies are ongoing to evaluate the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) of this compound. Understanding these aspects is crucial for assessing its viability as a pharmaceutical agent.

Research on Drug Delivery Systems

There is emerging interest in utilizing this compound within drug delivery systems. Its properties may allow for enhanced solubility and bioavailability of poorly soluble drugs, making it a candidate for formulation development.

Mechanism of Action

The mechanism by which tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Imidazolidinone derivatives

  • Other tert-butyl esters

Uniqueness: Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate is unique due to its combination of structural features, including the tert-butyl group, the piperidine ring, and the imidazolidinone ring. This combination provides it with distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (also known as compound CAS 902133-63-5) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H23N3O3 and a molecular weight of approximately 269.35 g/mol. Its structure features a piperidine ring, an imidazolidinone moiety, and a tert-butyl ester group, which contribute to its pharmacological properties.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 902133-63-5
  • Purity: Typically reported at 95% .

Research indicates that compounds with similar structures often exhibit diverse biological activities, including enzyme inhibition and receptor modulation. The specific mechanisms of action for this compound are still being elucidated, but parallels can be drawn from related compounds that target various biological pathways.

Potential Biological Activities:

  • Enzyme Inhibition: Compounds with imidazolidinone structures have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Activity: Similar derivatives have demonstrated antibacterial and antifungal properties, suggesting that this compound may possess similar effects.
  • Cytotoxicity: Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its anti-cancer properties.

Structure-Activity Relationship (SAR)

The understanding of SAR is crucial in medicinal chemistry. The presence of the imidazolidinone ring is believed to enhance binding affinity to target proteins. For instance, modifications in the piperidine structure can lead to variations in potency and selectivity against specific biological targets .

Data Summary Table

PropertyValue
Molecular FormulaC13H23N3O3
Molecular Weight269.35 g/mol
IUPAC NameThis compound
CAS Number902133-63-5
Purity95%

Properties

IUPAC Name

tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)15-7-4-10(5-8-15)16-9-6-14-11(16)17/h10H,4-9H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTZWFCKLAFHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902133-63-5
Record name tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydride (59 mg, 60% dispersion in oil, 1.5 mmol) was added to a solution of 1-t-butoxycarbonyl-4-(2-chloroethylamino)piperidine (305 mg, 0.98 mmol) in dimethylformamide (5 mL), and the reaction stirred at room temperature overnight. The reaction was quenched with water, filtered and purified by reverse phase HPLC(C-18, 5% to 95% 0.1% trifluoroacetic acid/acetonitrile in 0.1% aqueous trifluoroacetic acid, gradient elution), to give the title compound (30 mg). 1H NMR (500 MHz, CDCl3) □ 4.22 (br s, 3H), 3.88 (tt, J=4, 12 Hz, 1H), 3.52 (m, 2H), 3.46 (m, 2H), 2.79 (br t, 11 Hz, 2H), 1.72 (d, J=12 Hz, 2H), 1.56 (m, 2H), 1.48 (s, 9H).
Quantity
59 mg
Type
reactant
Reaction Step One
Name
1-t-butoxycarbonyl-4-(2-chloroethylamino)piperidine
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

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